
6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one, commonly known as BDE-2, is an organic compound which is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a synthetically produced compound and is composed of two aromatic rings and two aliphatic side chains. Its structure is similar to that of other brominated compounds such as DDT, PCBs and PBDEs, and it has been used as a model compound to study the physiology of these compounds.
Applications De Recherche Scientifique
BDE-2 has been used in a variety of scientific research applications. It has been used to study the effects of brominated compounds on the environment, as well as the biochemical and physiological effects of these compounds on living organisms. It has also been used to study the metabolism of brominated compounds, as well as their toxicological effects.
Mécanisme D'action
BDE-2 has been found to act as an agonist at the aryl hydrocarbon receptor (AhR) in living organisms. This receptor is responsible for mediating the effects of brominated compounds on the environment and living organisms. Upon binding to the receptor, BDE-2 activates the AhR, which then triggers a series of biochemical and physiological responses in the organism.
Biochemical and Physiological Effects
BDE-2 has been found to affect the expression of a variety of genes in living organisms. It has been shown to induce the expression of genes involved in the metabolism of brominated compounds, as well as those involved in the production of enzymes which can detoxify these compounds. BDE-2 has also been found to affect the expression of genes involved in the production of hormones, as well as those involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDE-2 in laboratory experiments is its relatively low toxicity. It has been found to be non-toxic to humans and other organisms at the concentrations used in laboratory experiments. However, BDE-2 has been found to be toxic to aquatic organisms, and so it should not be used in experiments involving aquatic organisms.
Orientations Futures
In the future, BDE-2 may be used to study the effects of brominated compounds on the environment and living organisms in more detail. For example, it may be used to study the effects of brominated compounds on the immune system, as well as their effects on the development of cancer. Additionally, BDE-2 may be used in the development of more effective treatments for brominated compound-related diseases. It may also be used to develop more effective methods of removing brominated compounds from the environment. Finally, BDE-2 may be used to study the effects of brominated compounds on the behavior of living organisms, as well as their effects on the development of neurological disorders.
Méthodes De Synthèse
BDE-2 is typically synthesized using a two-step process. In the first step, the aromatic rings are synthesized by reacting the appropriate brominated phenol and dicarboxylic acid in a solvent. In the second step, the aliphatic side chains are attached to the aromatic rings by reacting a ketone and an alcohol in the presence of a base catalyst.
Propriétés
IUPAC Name |
6-bromo-2,2-diethyl-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO/c1-3-14(4-2)8-7-10-9-11(15)5-6-12(10)13(14)16/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFLIFQCTSVQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2=C(C1=O)C=CC(=C2)Br)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

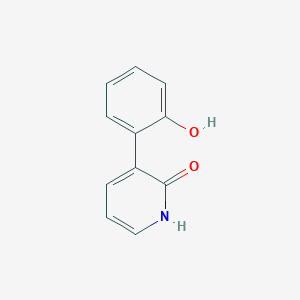


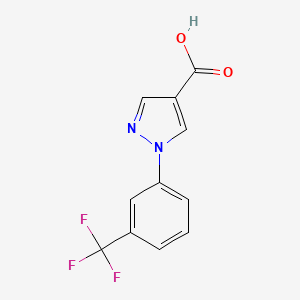
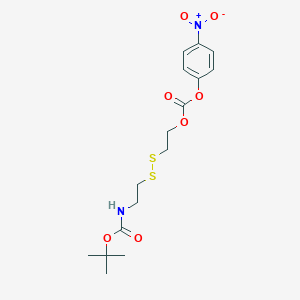
![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)
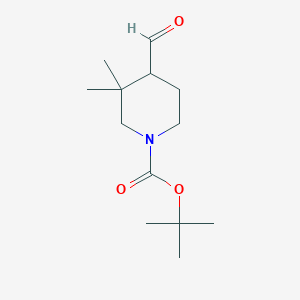
![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%](/img/structure/B6292192.png)

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)

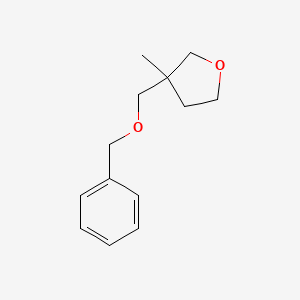
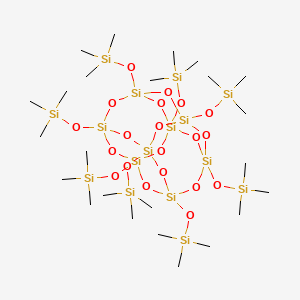
![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)